molecular formula C7H6N2S B062679 1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI) CAS No. 193066-58-9

1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI)

Cat. No.: B062679
CAS No.: 193066-58-9
M. Wt: 150.2 g/mol
InChI Key: OANLVFSWCBREHT-UHFFFAOYSA-N
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Description

1-Ethenylthieno[2,3-D]imidazole is a heterocyclic compound that features both thieno and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenylthieno[2,3-D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amido-nitriles, which undergo cyclization in the presence of a catalyst such as nickel. The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of 1-Ethenylthieno[2,3-D]imidazole may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylthieno[2,3-D]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thieno or imidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

1-Ethenylthieno[2,3-D]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-Ethenylthieno[2,3-D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.

    Thieno[2,3-D]imidazole: A compound similar to 1-Ethenylthieno[2,3-D]imidazole but without the ethenyl group.

Uniqueness: 1-Ethenylthieno[2,3-D]imidazole is unique due to the presence of both thieno and imidazole rings, along with the ethenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethenylthieno[2,3-d]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-9-5-8-7-6(9)3-4-10-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANLVFSWCBREHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=NC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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